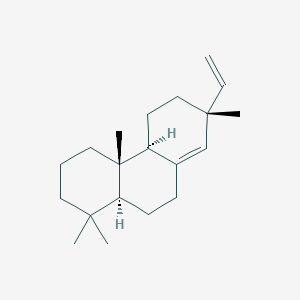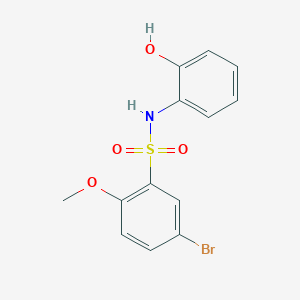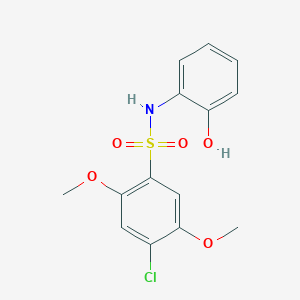
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine, also known as DSP, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine involves the selective binding to 5-HT2A receptors. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine binds to the receptor in a similar manner to serotonin, which is the endogenous ligand for the receptor. The binding of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine to the receptor results in the activation of downstream signaling pathways, leading to various physiological effects. The specific effects of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine depend on the location and density of the receptor in the body.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. In neuroscience, 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of neurons in the prefrontal cortex, which is involved in various cognitive processes, including working memory and decision-making. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has also been shown to affect the activity of neurons in the visual cortex, leading to altered perception. In pharmacology, 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been used to study the efficacy and safety of drugs that target serotonin receptors. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been shown to have a high affinity for 5-HT2A receptors, making it a useful tool for studying the pharmacology of these receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has several advantages as a research tool. It has a high affinity for 5-HT2A receptors, making it a useful tool for studying the pharmacology of these receptors. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is also relatively easy to synthesize, and it has been reported to yield high purity and good yield. However, there are also some limitations to the use of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine in lab experiments. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, the high affinity of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine for 5-HT2A receptors can lead to receptor desensitization, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine in scientific research. One area of interest is the development of new drugs that target serotonin receptors. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine can be used as a scaffold to design new compounds with improved pharmacological properties. Another area of interest is the study of the role of serotonin receptors in various physiological processes. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine can be used as a tool to study the function of serotonin receptors in different parts of the body. Finally, the use of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine in combination with other research tools, such as optogenetics and electrophysiology, can lead to a better understanding of the function of serotonin receptors in the brain and other organs.
Conclusion:
In conclusion, 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is a chemical compound that has shown potential in various fields of scientific research. It has been widely used as a tool to study the function of serotonin receptors in neuroscience, pharmacology, and medicinal chemistry. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has a high affinity for 5-HT2A receptors, making it a useful tool for studying the pharmacology of these receptors. However, there are also some limitations to the use of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine in lab experiments. The future directions for the use of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine in scientific research include the development of new drugs that target serotonin receptors, the study of the role of serotonin receptors in various physiological processes, and the use of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine in combination with other research tools.
Synthesemethoden
The synthesis of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(3,4-Dimethylphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine. This method has been widely used in the preparation of 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine, and it has been reported to yield high purity and good yield.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been extensively used in scientific research due to its potential in various fields. In neuroscience, 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been used as a tool to study the function of serotonin receptors. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been shown to selectively bind to 5-HT2A receptors, which are involved in various physiological processes, including perception, cognition, and behavior. 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has also been used in pharmacology to study the efficacy and safety of drugs that target serotonin receptors. In medicinal chemistry, 1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine has been used as a scaffold to design new compounds with improved pharmacological properties.
Eigenschaften
Produktname |
1-(3,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine |
|---|---|
Molekularformel |
C18H22N2O2S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C18H22N2O2S/c1-15-8-9-17(14-16(15)2)19-10-12-20(13-11-19)23(21,22)18-6-4-3-5-7-18/h3-9,14H,10-13H2,1-2H3 |
InChI-Schlüssel |
OESPMKGTVFAXHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
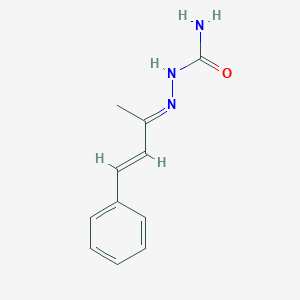
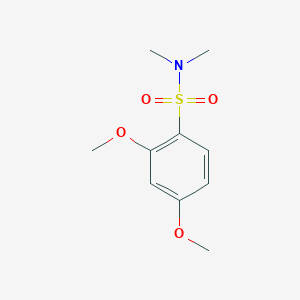



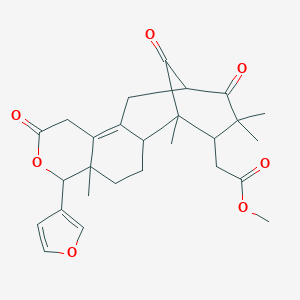
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)
